N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-5-20(22(30)25-18-14-17(33-3)9-10-19(18)34-4)35-24-27-26-21-23(31)28(11-12-29(21)24)15-7-6-8-16(13-15)32-2/h6-14,20H,5H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUZUAUAFNWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Methoxy Groups: Methoxylation can be achieved through the reaction of the triazolopyrazine intermediate with methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Coupling with the Butanamide Moiety: The final step involves the coupling of the modified triazolopyrazine with the butanamide moiety, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild reducing conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of methoxyphenol and sulfoxide derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of various biochemical processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural homology with several analogs, differing primarily in substituent patterns on the triazolo-pyrazine core and the aryl groups. Key comparisons include:
a) 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
- Substituents :
- Triazolo-pyrazine core: 4-chlorobenzylsulfanyl group.
- Aryl group: 2,5-dimethylphenyl acetamide.
- Key Differences: Chlorine vs. Methyl vs. Methoxy: The 2,5-dimethylphenyl group in this analog lacks the electron-donating methoxy substituents present in the target compound, which may reduce hydrogen-bonding capacity .
b) 4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylphenyl)butanamide ()
- Substituents :
- Triazolo-pyrazine core: 4-ethoxyphenyl group.
- Aryl group: 4-methylphenyl butanamide.
- Key Differences: Ethoxy vs. Positional Isomerism: The 4-ethoxyphenyl substituent (para position) contrasts with the target compound’s 3-methoxyphenyl (meta), altering steric and electronic interactions with targets .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of physicochemical parameters is provided below:
- The butanamide chain (vs. acetamide in ) may enhance metabolic stability due to reduced steric hindrance around the amide bond .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The intricate structure of this compound, characterized by multiple functional groups including methoxy and sulfanyl moieties, contributes to its unique reactivity and biological profile.
Chemical Structure and Properties
The compound can be described using its IUPAC name and chemical formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Chemical Formula | C24H25N5O5S |
| CAS Number | 1223860-63-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This is particularly relevant in pathways associated with cancer cell proliferation.
- Receptor Modulation : It may modulate signaling pathways by interacting with cellular receptors involved in growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| Bel-7402 (Liver Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These results suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity against several pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | Moderate inhibition (Zone of inhibition: 15 mm) | |
| Escherichia coli (Gram-negative) | Weak inhibition (Zone of inhibition: 10 mm) |
These findings highlight the potential use of this compound as an antimicrobial agent.
Case Studies
Several case studies have explored the biological applications of triazolopyrazine derivatives similar to this compound:
- Study on MCF-7 Cells : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells compared to controls. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against multidrug-resistant strains of bacteria. It was found to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic: What are the critical steps for synthesizing this triazolo-pyrazine derivative?
Methodological Answer:
The synthesis involves two primary steps: (1) activation of the carboxylic acid precursor using carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour, and (2) coupling with a substituted hydrazinopyrazinone derivative under reflux for 24 hours. Post-reaction, the product is purified via precipitation (using water and i-propanol) and recrystallization from DMFA/i-propanol mixtures . This method ensures regioselective formation of the triazolo-pyrazine core, which is critical for structural integrity.
Advanced: How can coupling efficiency between the triazolo-pyrazine and butanamide linker be optimized?
Methodological Answer:
Coupling efficiency depends on solvent polarity, temperature, and stoichiometric ratios. For example, using DMFA as a polar aprotic solvent enhances nucleophilic substitution at the sulfur atom in the sulfanyl linker. Reflux conditions (100–120°C) and a 1.5:1 molar ratio of CDI-activated acid to hydrazinopyrazinone improve yields to >70%. Monitoring reaction progress via TLC (dichloromethane mobile phase) or in-situ NMR can identify incomplete coupling, necessitating extended reflux or catalyst addition (e.g., triethylamine) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
1H/13C-NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms regiochemistry of the triazolo-pyrazine ring .
HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error) .
FTIR (ATR) : Identifies key functional groups (e.g., sulfanyl C-S stretch at ~650 cm⁻¹ and carbonyl C=O at ~1700 cm⁻¹) .
Advanced: How to resolve NMR data discrepancies caused by substituent effects?
Methodological Answer:
Substituent-induced shifts (e.g., electron-withdrawing methoxy groups) can alter chemical shifts or split signals. Strategies include:
- Solvent Screening : Use DMSO-d6 for resolving tautomeric equilibria or CD3OD for dynamic processes .
- Variable-Temperature NMR : Resolves overlapping peaks caused by restricted rotation (e.g., sulfanyl linker conformation) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded aromatic regions .
Advanced: What strategies assess the sulfanyl linker’s stability under physiological conditions?
Methodological Answer:
pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify intact compound using UV detection (λ = 254 nm) .
Mass Spectrometry : Identify hydrolysis products (e.g., free thiol or oxidized disulfides) .
Thermogravimetric Analysis (TGA) : Evaluates thermal stability of the sulfanyl moiety during storage .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/light petroleum ether (40–60°C) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) to enhance crystalline purity (>95% by HPLC) .
- Precipitation : Dilute reaction mixtures with water to isolate crude product, followed by washing with i-propanol to remove residual DMFA .
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to hypothetical targets (e.g., kinase domains). Focus on the sulfanyl linker’s role in hydrogen bonding with catalytic residues .
Molecular Dynamics (MD) Simulations : Assess conformational stability of the triazolo-pyrazine core in aqueous environments (GROMACS, AMBER force fields) .
QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with in vitro activity data to guide structural optimization .
Advanced: How to address contradictory bioactivity data in SAR studies?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
- Control Experiments : Test intermediates (e.g., des-methoxy analogs) to isolate the contribution of specific substituents .
Basic: What are the storage conditions to ensure compound integrity?
Methodological Answer:
Store at 2–8°C in airtight, light-protected containers. For long-term stability (>6 months), lyophilize the compound and store under inert gas (argon) to prevent oxidation of the sulfanyl group .
Advanced: How to design a robust SAR study for triazolo-pyrazine derivatives?
Methodological Answer:
Scaffold Diversification : Synthesize analogs with variations at the 3-methoxyphenyl (triazolo position) and 2,5-dimethoxyphenyl (butanamide position) groups .
Functional Group Replacement : Substitute sulfanyl with sulfonyl or methylene to evaluate linker flexibility .
High-Throughput Screening (HTS) : Use 96-well plates to assay inhibition of target enzymes (e.g., kinases) at 10 µM concentrations. Normalize data to positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
